Structure Elucidation of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride: A Multi-technique Spectroscopic and Crystallographic Approach
Structure Elucidation of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride: A Multi-technique Spectroscopic and Crystallographic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, field-proven framework for the structural elucidation of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride, a heterocyclic compound of interest in synthetic chemistry. We move beyond a simple recitation of techniques to detail the underlying scientific rationale for experimental design, data interpretation, and the synergistic integration of multiple analytical methods. Through a self-validating system of spectroscopic and crystallographic analyses, we establish an unambiguous structural assignment. This document serves as a technical blueprint for researchers facing similar analytical challenges with complex small molecules.
Introduction and Strategic Overview
2-(5-Methylpyridin-2-yl)acetic acid and its hydrochloride salt are valuable building blocks in medicinal chemistry. The presence of a pyridine ring, a carboxylic acid function, and its formulation as a hydrochloride salt presents a unique set of analytical considerations. The protonation state, for instance, significantly influences the electronic environment and, consequently, the spectroscopic signatures of the molecule.[1][2] An erroneous structural assignment at this stage can have profound negative implications for downstream development.
Therefore, a robust elucidation strategy cannot rely on a single technique. Our approach is predicated on the principle of orthogonal verification, wherein evidence from distinct analytical methods is converged to build an unassailable structural proof. This guide will detail the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and the definitive method of Single-Crystal X-ray Crystallography.
Our elucidation workflow is designed for maximal information gain at each step, beginning with non-destructive, information-rich techniques and culminating in the atomic-level precision of crystallography.
Caption: Convergence of data to confirm the final structure.
The IR data confirms the presence of the carboxylic acid and pyridinium functional groups. HRMS provides the exact elemental formula. Finally, the complete NMR analysis, particularly the long-range HMBC correlations, acts as the definitive "glue," connecting the methyl group to the C5 position and the acetic acid moiety to the C2 position of the pyridine ring, leaving no structural ambiguity.
Gold Standard Validation: Single-Crystal X-ray Crystallography
While the spectroscopic data provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state. [3]This technique yields a 3D model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.
For 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride, an X-ray structure would definitively:
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Confirm the connectivity established by NMR.
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Prove that protonation occurs on the pyridine nitrogen.
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Illustrate the hydrogen-bonding network in the crystal lattice, likely involving the pyridinium N⁺-H, the carboxylic acid O-H, and the chloride counter-ion.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution or by vapor diffusion. Solvents like methanol, ethanol, or water/ethanol mixtures are good starting points.
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Mounting and Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a Mo or Cu X-ray source.
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Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the structural model against the experimental data to locate all non-hydrogen atoms and, typically, the hydrogen atoms as well.
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Analysis: Analyze the final refined structure to confirm the molecular identity and examine geometric parameters and intermolecular interactions.
Conclusion
The structural elucidation of 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride is successfully and robustly achieved through a synergistic application of modern analytical techniques. The foundational evidence from IR and HRMS is complemented by a comprehensive suite of 1D and 2D NMR experiments that unambiguously establish the molecular framework and connectivity. This spectroscopically-derived structure is then unequivocally confirmed at the atomic level by single-crystal X-ray crystallography. This self-validating workflow represents a best-practice approach in the chemical and pharmaceutical sciences, ensuring the highest degree of confidence in the structural assignment.
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